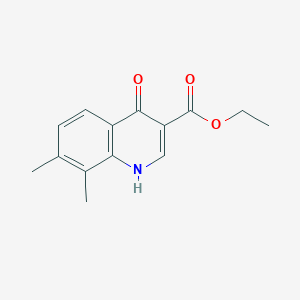

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO3 . It is a solid at room temperature and is typically stored in a dry environment .

Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is characterized by a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions. For instance, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Quinoline motifs, such as Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown promising anticancer activity. For instance, the compound 5,7‐dibromo‐8‐hydroxyquinoline has shown significant anticancer activity against the HeLa, HT29, and C6 cell lines .

Antioxidant Activity

Quinoline and its derivatives have been found to exhibit antioxidant activity . This makes them potential candidates for the development of drugs targeting oxidative stress-related diseases.

Anti-Inflammatory Activity

Quinoline compounds have also been found to possess anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.

Antimalarial Activity

Quinoline-based compounds have been used in the treatment of malaria . Their antimalarial activity makes them valuable in the field of tropical medicine.

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity .

Antituberculosis Activity

Quinoline compounds have shown activity against Mycobacterium tuberculosis, suggesting their potential use in the treatment of tuberculosis .

Synthesis of Camptothecin Analogs

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate could potentially be used as an intermediate in the synthesis of camptothecin analogs . Camptothecin is a potent anticancer compound, and its analogs are of significant interest in cancer research.

Safety and Hazards

The safety information available indicates that Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Wirkmechanismus

Target of Action:

“Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate” (let’s call it “EDQ”) likely exerts its effects by binding to specific cellular receptors. Receptors are essential components that mediate a drug’s action. In most cases, drugs need to bind to receptors to produce a cellular response. These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

Mode of Action:

EDQ interacts with its target receptors, leading to downstream signaling events The exact receptors and signaling pathways involved would require further investigation. Depending on the receptor type, EDQ may act as an agonist (activating the receptor), a partial agonist (partially activating it), an antagonist (blocking the receptor), or even an inverse agonist (reducing basal activity) .

Eigenschaften

IUPAC Name |

ethyl 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)8(2)5-6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUFVSIWKSCSMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351571 |

Source

|

| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |

CAS RN |

53164-33-3 |

Source

|

| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)

![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)

![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)

![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)

![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)